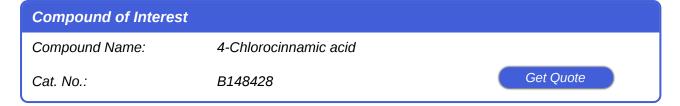


# 4-Chlorocinnamic acid structure and chemical formula

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An In-depth Technical Guide to **4-Chlorocinnamic Acid**: Structure, Properties, and Biological Activity

This guide provides a comprehensive overview of **4-Chlorocinnamic acid**, intended for researchers, scientists, and professionals in drug development. It covers the fundamental chemical properties, synthesis, and a key biological application, focusing on its role as a tyrosinase inhibitor.

## **Chemical Structure and Formula**

**4-Chlorocinnamic acid** is an organochlorine compound derived from trans-cinnamic acid.[1] The structure consists of a phenyl ring substituted with a chlorine atom at the para (4-position) and an acrylic acid group.[1] The presence of the carbon-carbon double bond in the acrylic acid side chain allows for the existence of cis (Z) and trans (E) isomers, with the trans isomer being the more common and stable form.

The International Union of Pure and Applied Chemistry (IUPAC) name for the trans isomer is (E)-3-(4-chlorophenyl)prop-2-enoic acid.[1]

Chemical Formula: C<sub>9</sub>H<sub>7</sub>ClO<sub>2</sub>[1][2]

## **Physicochemical Properties**



The key quantitative data for **4-Chlorocinnamic acid** are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

Property	Value
Molecular Weight	182.60 g/mol [2][3]
Appearance	White to off-white crystalline powder[1][4]
Melting Point	248-250 °C[2][3]
Boiling Point	Decomposes before boiling / ~260.71°C (estimate)[1][2]
рКа	4.41 (at 25°C)[2][4]
Solubility	Sparingly soluble in water.[4] Soluble in ethanol, ether, DMSO, ethyl acetate, and methanol.[1][2]
CAS Number	1615-02-7[1][2][4]

## **Experimental Protocols**

Detailed methodologies for the synthesis, purification, and a key biological assay are provided below.

## **Synthesis of 4-Chlorocinnamic Acid**

A common method for synthesizing **4-Chlorocinnamic acid** is via a condensation reaction. The following protocol is adapted from a procedure using boron tribromide.[5]

#### Materials:

- 4-chlorobenzaldehyde
- Anhydrous acetic acid
- Boron tribromide



- Anhydrous benzene
- 20% Hydrochloric acid (HCl) solution
- Ice

#### Procedure:

- In a 100 mL three-necked Claisen flask equipped with a mechanical stirrer, thermometer, and a water-cooled reflux condenser, place anhydrous acetic acid (0.1089 mol).
- Slowly add boron tribromide (0.022 mol) dissolved in anhydrous benzene (5 mL) over 30-40 minutes while stirring and cooling the flask with ice.
- Stir the resulting solution for one hour at room temperature, followed by 5-6 hours at 55-65°C, allowing for the emission of hydrogen bromide gas.
- Once gas emission ceases, add 4-chlorobenzaldehyde (0.02 mol) to the flask.
- Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 8-10 hours.
- After reflux, cool the mixture and pour it into 150-200 mL of water.
- Filter the aqueous solution to remove any insoluble byproducts.
- Treat the filtrate with a 20% HCl solution until the pH reaches 1-2 to precipitate the 4-Chlorocinnamic acid.
- Cool the mixture on ice for 2-3 hours to ensure complete precipitation.
- Filter the solid product, wash with cold water (15-20 mL), and dry to yield the final product.

## **Purification by Recrystallization**

To achieve high purity, **4-Chlorocinnamic acid** can be purified by recrystallization.[2]

#### Materials:

Crude 4-Chlorocinnamic acid



- Ethanol (or aqueous ethanol)
- Activated charcoal (optional)

#### Procedure:

- Dissolve the crude 4-Chlorocinnamic acid in a minimal amount of hot ethanol or an aqueous ethanol mixture.
- If the solution is colored, add a small amount of activated charcoal and heat for a few minutes to adsorb impurities.
- Hot-filter the solution to remove the charcoal or any insoluble material.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
- Collect the purified crystals by filtration and wash them with a small amount of cold solvent.
- Dry the crystals under vacuum to remove residual solvent.

## **Tyrosinase Inhibition Assay**

**4-Chlorocinnamic acid** is known to inhibit tyrosinase, a key enzyme in melanin synthesis.[6] The following protocol describes a spectrophotometric assay to determine its inhibitory activity.

#### Materials:

- Mushroom tyrosinase (e.g., 1000 U/mL)
- L-DOPA (1 mM)
- 4-Chlorocinnamic acid (test inhibitor, various concentrations)
- Kojic acid (positive control)
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- 96-well microplate



Microplate reader

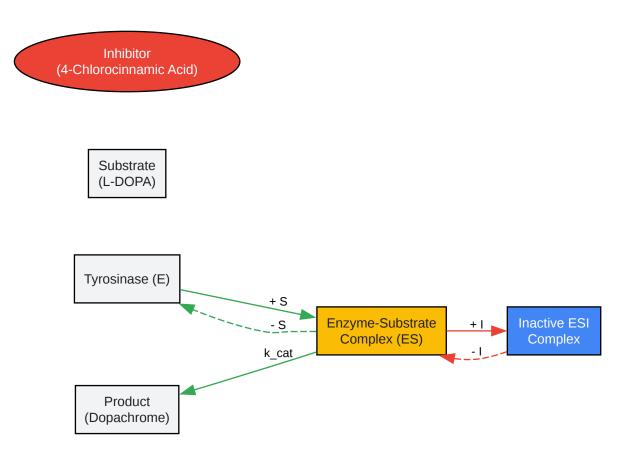
#### Procedure:

- Prepare a series of dilutions of 4-Chlorocinnamic acid in the phosphate buffer.
- In a 96-well microplate, add 40 μL of each inhibitor concentration (or buffer for the blank control).[7]
- Add 50 μL of phosphate buffer and 10 μL of the tyrosinase enzyme solution to each well.[7]
- Incubate the plate at 25°C for 10 minutes to allow for enzyme-inhibitor interaction.
- Initiate the enzymatic reaction by adding 100 μL of the L-DOPA substrate solution to each well.[7]
- Immediately place the plate in a microplate reader and measure the absorbance at a wavelength corresponding to dopachrome formation (typically ~475-490 nm).
- Monitor the change in absorbance over time (e.g., for 10-20 minutes).
- Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
- Determine the percent inhibition for each concentration of **4-Chlorocinnamic acid** relative to the uninhibited control.
- The IC<sub>50</sub> value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting percent inhibition against inhibitor concentration.

## Mechanism of Action and Experimental Workflow Tyrosinase Inhibition Mechanism

Studies on chlorocinnamic acids suggest they can act as uncompetitive inhibitors of tyrosinase. [8][9] In this model, the inhibitor does not bind to the free enzyme but rather to the enzyme-substrate (ES) complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex. This prevents the formation of the product.





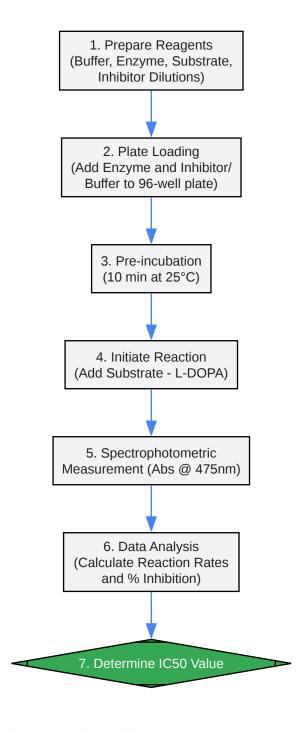
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Caption: Uncompetitive inhibition of tyrosinase by 4-Chlorocinnamic acid.

## **Experimental Workflow for Inhibition Assay**

The process for determining the inhibitory potential of a compound like **4-Chlorocinnamic acid** follows a structured workflow, from preparation to data analysis.





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Caption: Experimental workflow for the tyrosinase inhibition assay.

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